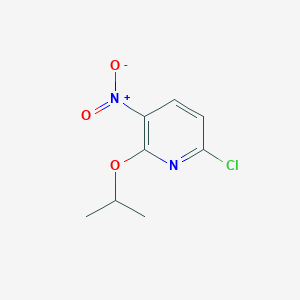
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an oxime derivative of 2,2,2-Trifluoroacetophenone, characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
2,2,2-trifluoroacetophenone, the parent compound, is known to be used as an organocatalyst for the oxidation of tertiary amines and azines .
Mode of Action
The parent compound, 2,2,2-trifluoroacetophenone, is known to interact with its targets (tertiary amines and azines) to facilitate their oxidation .
Biochemical Pathways
The parent compound, 2,2,2-trifluoroacetophenone, is involved in the oxidation of tertiary amines and azines .
Pharmacokinetics
The parent compound, 2,2,2-trifluoroacetophenone, is known to have a boiling point of 165-166 °c and a density of 124 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The parent compound, 2,2,2-trifluoroacetophenone, is known to facilitate the oxidation of tertiary amines and azines .
Action Environment
The parent compound, 2,2,2-trifluoroacetophenone, is known to be practically insoluble in water , which may affect its action in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be synthesized through the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for larger scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers with high thermal stability and unique mechanical properties.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: The parent compound, which lacks the oxime group.
2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-Trifluoroacetophenone.
4’-Bromo-2,2,2-trifluoroacetophenone: A halogenated derivative with different reactivity.
Uniqueness: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of both the trifluoromethyl group and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWYJVGKNCDJJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2782041.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2782042.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide](/img/structure/B2782043.png)










![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
